

Comparative Analysis of HS-PEG7-CH₂CH₂COOH and Alternatives for Bioconjugation

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Compound of Interest

Compound Name: HS-Peg7-CH₂CH₂cooh

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the analytical characteristics of **HS-PEG7-CH₂CH₂COOH**, a heterobifunctional PEG linker, and its alternatives. Due to the limited availability of direct experimental data for **HS-PEG7-CH₂CH₂COOH**, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on the analysis of structurally similar molecules. This information is intended to assist researchers in the characterization and quality control of such reagents. A comparison with the well-characterized SM(PEG)_n series of crosslinkers is included to offer a practical alternative.

Data Presentation

Predicted ¹H NMR and ¹³C NMR Spectral Data for HS-PEG7-CH₂CH₂COOH

The following tables summarize the expected chemical shifts (δ) for the proton (¹H) and carbon (¹³C) nuclei of **HS-PEG7-CH₂CH₂COOH**. These predictions are based on the analysis of similar PEG compounds and general principles of NMR spectroscopy. The structure and atom numbering are provided for signal assignment.

Structure of **HS-PEG7-CH₂CH₂COOH**:

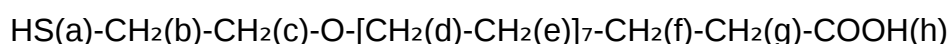


Table 1: Predicted ^1H NMR Data for **HS-PEG7-CH₂CH₂COOH**

Label	Functional Group	Expected Chemical Shift (δ , ppm)	Multiplicity	Notes
h	Carboxylic Acid	10.0 - 12.0	Broad Singlet	Chemical shift is concentration and solvent dependent.
g	Methylene (α to COOH)	2.4 - 2.6	Triplet	
f	Methylene (β to COOH)	3.6 - 3.8	Triplet	
d, e	PEG Backbone	3.5 - 3.7	Multiplet	Overlapping signals of the repeating ethylene glycol units.
c	Methylene (α to Thiol)	2.6 - 2.8	Quartet	Chemical shift can vary depending on solvent and concentration.
b	Methylene (β to Thiol)	3.6 - 3.8	Triplet	
a	Thiol	1.3 - 1.6	Triplet	

Table 2: Predicted ^{13}C NMR Data for **HS-PEG7-CH₂CH₂COOH**

Label	Functional Group	Expected Chemical Shift (δ , ppm)
h	Carbonyl	170 - 180
g	Methylene (α to COOH)	30 - 35
f	Methylene (β to COOH)	60 - 65
d, e	PEG Backbone	68 - 72
c	Methylene (α to Thiol)	35 - 40
b	Methylene (β to Thiol)	70 - 75

Mass Spectrometry Data

For **HS-PEG7-CH₂CH₂COOH** (Molecular Formula: C₁₇H₃₄O₉S), the expected mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺ would be approximately 415.2. High-resolution mass spectrometry would be required to confirm the elemental composition.

Comparison with an Alternative: SM(PEG)8

SM(PEG)_n reagents are heterobifunctional crosslinkers containing an NHS ester and a maleimide group, offering an alternative for amine-to-sulfhydryl conjugation.

Table 3: Properties of SM(PEG)8

Property	Value
Molecular Formula	C ₃₀ H ₄₇ N ₃ O ₁₅
Molecular Weight	689.71
Spacer Arm Length	39.2 Å

Experimental Protocols

NMR Analysis

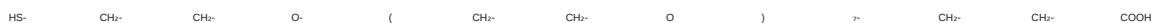
A high-resolution NMR spectrometer (400 MHz or higher) is recommended for adequate signal dispersion.

- Sample Preparation: Dissolve 5-10 mg of the PEG linker in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean NMR tube.
- ¹H NMR Acquisition:
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire a standard one-dimensional proton spectrum with a spectral width of approximately -2 to 14 ppm.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 0 to 200 ppm.

Mass Spectrometry Analysis

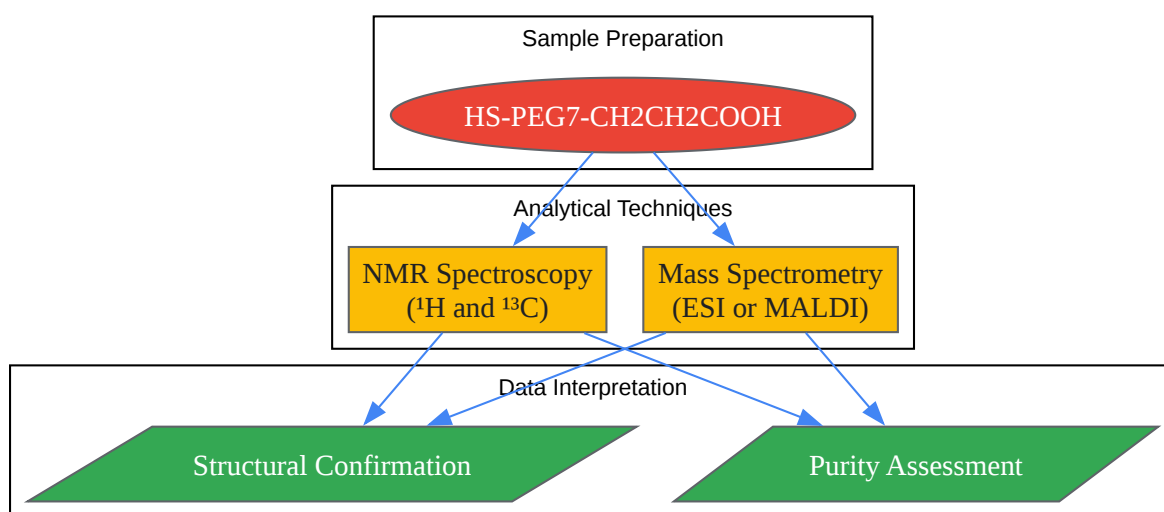
- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
- Instrumentation: Utilize an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
- Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. High-resolution mass spectrometry is recommended for accurate mass determination.

Mandatory Visualization



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Caption: Chemical Structure of **HS-PEG7-CH₂CH₂COOH**



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Caption: Workflow for Analytical Characterization

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